1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-aminoethanol under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxamide.
Reduction: Formation of 1-(2-aminoethyl)-1H-pyrazole-4-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
- 1-(2-hydroxyethyl)-1H-imidazole-4-carboxamide
Uniqueness
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-6(11)5-3-8-9(4-5)1-2-10/h3-4,10H,1-2H2,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHSUSQLBMWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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